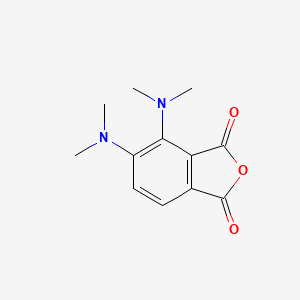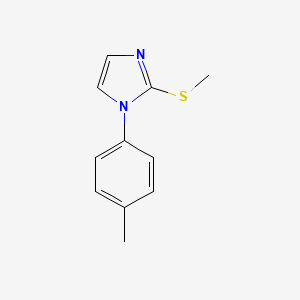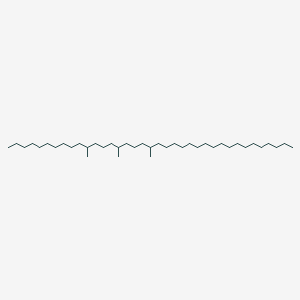![molecular formula C20H23ClN2O2 B14298583 {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride CAS No. 119986-79-7](/img/structure/B14298583.png)
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is an organic compound characterized by the presence of a diazenyl group (–N=N–) linked to a phenyl ring, which is further connected to an acetyl chloride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride typically involves the following steps:
Diazotization: The starting material, 4-hexylaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyacetophenone to form the azo compound.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The phenyl rings can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic or quinone derivatives.
Wissenschaftliche Forschungsanwendungen
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of azo dyes and pigments due to its chromophoric properties.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride involves its reactivity towards nucleophiles due to the presence of the acetyl chloride group. The diazenyl group can also participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Ethylphenyl)diazenyl]phenoxy}acetyl chloride
Uniqueness
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and solubility. This makes it distinct from other similar compounds with different alkyl substituents.
Eigenschaften
CAS-Nummer |
119986-79-7 |
|---|---|
Molekularformel |
C20H23ClN2O2 |
Molekulargewicht |
358.9 g/mol |
IUPAC-Name |
2-[4-[(4-hexylphenyl)diazenyl]phenoxy]acetyl chloride |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-3-4-5-6-16-7-9-17(10-8-16)22-23-18-11-13-19(14-12-18)25-15-20(21)24/h7-14H,2-6,15H2,1H3 |
InChI-Schlüssel |
LJGPJAILMQNLMK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)



![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)



![Carbonic dihydrazide, bis[(4-bromophenyl)methylene]-](/img/structure/B14298570.png)


![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)

